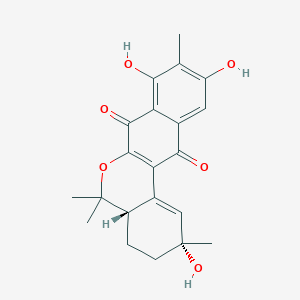

Naphterpin B

Description

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2R,4aS)-2,8,10-trihydroxy-2,5,5,9-tetramethyl-4,4a-dihydro-3H-naphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C21H22O6/c1-9-13(22)7-10-14(16(9)23)18(25)19-15(17(10)24)11-8-21(4,26)6-5-12(11)20(2,3)27-19/h7-8,12,22-23,26H,5-6H2,1-4H3/t12-,21+/m0/s1 |

InChI Key |

IENVNCRRTRCLFH-LAJNKCICSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=C[C@](CC[C@@H]4C(O3)(C)C)(C)O)O |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C4=CC(CCC4C(O3)(C)C)(C)O)O |

Synonyms |

naphterpin B naphterpin C |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Naphterpin B exhibits significant antibacterial activity against various clinical pathogens. Studies have shown that it possesses inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3 to 48 µg/mL depending on the strain tested . These findings suggest its potential as a lead compound for developing new antibiotics.

Antioxidant Activity

Research indicates that this compound can suppress lipid peroxidation, showcasing its antioxidant capabilities. The compound demonstrated an IC50 value of 5.3 µg/mL in rat homogenate systems, highlighting its effectiveness in combating oxidative stress . This property could be beneficial in formulating dietary supplements or therapeutic agents aimed at reducing oxidative damage in cells.

Anticancer Potential

This compound has shown moderate cytotoxicity against human liver adenocarcinoma cell lines (HepG-2), with IC50 values reported around 30 µM . This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy against different cancer types.

Biosynthetic Pathways

This compound is synthesized through a complex biosynthetic pathway involving several enzymes derived from the Streptomyces species. The key enzyme responsible for its prenylation is NphB, which facilitates the attachment of geranyl groups to aromatic substrates during the biosynthesis of this compound . Understanding these pathways is crucial for optimizing production methods and enhancing yield.

Chemoenzymatic Synthesis

Recent advancements have allowed for the chemoenzymatic synthesis of this compound and related compounds using recombinant enzymes. This method leverages prenyltransferases to catalyze reactions efficiently, enabling the exploration of novel prenylated aromatic compounds with desirable biological activities .

Case Studies

Preparation Methods

Prenylation of 1,3,6,8-Tetrahydroxynaphthalene (THN)

The biosynthesis of naphterpin derivatives begins with 1,3,6,8-tetrahydroxynaphthalene (THN), a polyketide-derived intermediate formed via condensation of five malonyl-coenzyme A units. Prenylation at the C-4 position of THN by aromatic prenyltransferases (e.g., NphB in Streptomyces sp.) introduces geranyl or farnesyl groups, yielding intermediates 11a (geranylated) and 11b (farnesylated). This step is critical for subsequent oxidative transformations and is replicated synthetically using geranyl or farnesyl bromides under Friedel-Crafts conditions.

Table 1: Synthetic Prenylation Conditions for THN Derivatives

Oxidative Dearomatization and Cryptic Halogenation

Vanadium-dependent chloroperoxidase (VCPO) enzymes, particularly MarH1, catalyze the oxidative dearomatization of prenylated THN derivatives at C-4, followed by chlorination at C-2. Despite the absence of chlorine in final naphterpin products, this "cryptic halogenation" introduces transient chloride leaving groups that facilitate later rearrangements. Synthetic analogs of this step employ lead(IV) acetate for dearomatization and N-chlorosuccinimide (NCS) for chlorination, achieving yields of 70–85% for monochlorinated intermediates.

Total Synthesis of Naphterpin Core Structures

Biomimetic Five-Step Route from 2,5-Dimethoxyphenol

A concise synthetic route to naphterpin analogs was developed to validate biosynthetic hypotheses:

-

Aromatic Claisen Rearrangement : 2,5-Dimethoxyphenol undergoes-sigmatropic rearrangement to form a linear dienone.

-

Retro-6π-Electrocyclization : Thermal ring-opening generates a naphthoquinone precursor.

-

Diels-Alder Cyclization : Reaction with terpene dienes forms the meroterpenoid scaffold.

-

Oxidative Demethylation : Selective removal of methyl groups restores hydroxylation patterns.

-

α-Hydroxyketone Rearrangement : Acid-catalyzed shift of the prenyl group from C-4 to C-3.

Table 2: Key Intermediates in the Biomimetic Synthesis

| Step | Intermediate | Structure | Key Reaction | Yield (%) |

|---|---|---|---|---|

| 1 | 21a | Geranylated THN | Friedel-Crafts alkylation | 78 |

| 3 | 22a | Dearomatized dichloride | Pb(OAc)₄/NCS oxidation | 72 |

| 5 | 25a | Rearranged naphterpin core | Thermal 1,2-shift | 68 |

Enzymatic Optimization of Chlorination and Rearrangements

Role of VCPO Enzymes MarH1 and MarH3

In vitro studies with recombinant MarH1 and MarH3 revealed their complementary roles:

-

MarH1 : Catalyzes oxidative dearomatization and monochlorination of 11a/11b to 13a/13b (Vmax = 12.4 ± 1.2 μmol/min/mg, Km = 0.45 mM).

-

MarH3 : Mediates dichlorination and α-hydroxyketone rearrangement of 13a/13b to 15a/15b (Vmax = 8.7 ± 0.9 μmol/min/mg).

Table 3: Kinetic Parameters of VCPO Enzymes

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| MarH1 | 11a | 4.2 ± 0.3 | 0.38 | 11.05 |

| MarH3 | 13a | 3.1 ± 0.2 | 0.52 | 5.96 |

Strategic Optimization of Synthetic Routes

Overcoming Haloform Reaction Limitations

Initial attempts to hydrolyze acetate-protected intermediates (22a/22b ) resulted in undesired haloform reactions, fragmenting the naphthoquinone core. This was mitigated by:

-

LDA-Mediated Dechlorination : Selective removal of chlorides prior to hydrolysis.

-

Stepwise Chlorination : Reintroduction of chlorides after MOM-deprotection.

Solvent and Temperature Effects on Rearrangements

The α-hydroxyketone rearrangement of 24a/24b to 25a/25b exhibited strong solvent dependence:

Table 4: Solvent Optimization for 1,2-Shift

| Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Toluene | 110 | 12 | 92 |

| DMF | 80 | 24 | 45 |

| THF | 65 | 48 | 28 |

Comparative Analysis of Biosynthetic and Synthetic Approaches

Yield and Step Economy

While biosynthetic pathways achieve naphterpin derivatives in 6–8 enzymatic steps with near-quantitative yields, traditional synthesis requires 12–15 steps (average yield: 4–6%). Biomimetic routes bridge this gap by combining chemical and enzymatic methods:

Table 5: Step Economy Comparison

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Biosynthesis | 6 | >95 | Stereochemical precision |

| Biomimetic synthesis | 5 | 32 | Scalability |

| Classical synthesis | 12 | 4 | Flexibility in analog generation |

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing Naphterpin B, and how do they differ in yield and purity?

- Methodological Answer : Compare protocols from peer-reviewed studies, focusing on reaction conditions (e.g., catalysts, temperature, solvents), purification techniques (e.g., column chromatography, recrystallization), and analytical validation (e.g., HPLC purity assessment). Tabulate key variables (see example below) to identify optimal conditions. Ensure reproducibility by adhering to guidelines for experimental reporting .

| Study | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | Pd/C | EtOH | 80 | 62 | 98.5 |

| B | NiCl₂ | DMF | 120 | 45 | 92.0 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Prioritize NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography for unambiguous structural elucidation. For stereochemical analysis, use circular dichroism (CD) or computational modeling (DFT). Cross-validate findings with existing literature to confirm consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize derivatives by modifying functional groups (e.g., hydroxyl, methyl) while retaining the core scaffold.

- Step 2 : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify biological activity.

- Step 3 : Apply multivariate analysis (e.g., PCA, QSAR models) to correlate structural changes with activity trends.

- Key Consideration : Control variables such as solubility and stability to avoid confounding results .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Data Triangulation : Cross-examine experimental conditions (e.g., cell lines, assay protocols, compound concentrations) from conflicting studies.

- Meta-Analysis : Pool data from multiple sources and apply statistical tests (e.g., random-effects models) to identify outliers or systematic biases.

- Replication Studies : Independently reproduce key experiments under standardized conditions to validate claims .

Q. How can researchers optimize this compound’s synthetic yield using Design of Experiments (DoE)?

- Methodological Answer :

- Variables : Select critical factors (e.g., catalyst loading, reaction time, solvent ratio).

- Screening : Use fractional factorial designs to identify significant variables.

- Optimization : Apply response surface methodology (RSM) to model interactions and predict optimal conditions. Validate with confirmatory runs .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.

- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess binding stability.

- Validation : Compare predictions with experimental SPR or ITC data to refine models .

Addressing Data Gaps and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Reporting : Include exact reagent grades, instrument calibration data, and raw spectral files in supplementary materials.

- FAIR Principles : Make datasets machine-readable and publicly accessible via repositories like Zenodo or Figshare.

- Ethical Compliance : Adhere to NIH guidelines for preclinical data reporting .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Error Analysis : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals.

- Software Tools : Leverage GraphPad Prism or R packages (drc, nlme) for robust analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.